Ractopamine-13C2

Description

Contextual Overview of Ractopamine (B1197949) in Livestock Production Systems and Global Regulatory Frameworks

Ractopamine is a beta-adrenergic agonist used as a feed additive in livestock production to promote lean muscle growth, increase the rate of weight gain, and improve feed efficiency. nih.govgoogle.comchemicalbook.comnih.gov It is administered to animals such as pigs, cattle, and turkeys in the final weeks before slaughter. chemicalbook.comnih.gov The active ingredient, ractopamine hydrochloride, functions by mimicking stress hormones, which redirects nutrients from fat deposition to muscle development. nih.govtum.de This results in a leaner carcass and provides economic benefits to meat producers. google.comnih.gov

The use of ractopamine in food-producing animals is a subject of significant international debate, leading to a patchwork of global regulatory frameworks. google.comjetir.orgnih.gov While some countries have approved its use under specific conditions, many others have banned it due to concerns about potential human health risks and animal welfare. google.comjetir.orgpatsnap.com

In the United States, the Food and Drug Administration (FDA) approved ractopamine for use in swine in 1999, for cattle in 2003, and for turkeys in 2008. nih.gov The U.S. has established Maximum Residue Limits (MRLs) for ractopamine in meat products. nih.govfsns.com Other countries where ractopamine use is permitted include Canada, Mexico, Japan, and South Korea. nih.govgoogle.com

In contrast, the European Union has banned the use of ractopamine as a growth promoter in livestock. nih.govosu.edugoogle.com This ban extends to the importation of meat from animals treated with the substance. osu.edunih.gov The European Food Safety Authority (EFSA) has cited insufficient data to establish a safe residue level for human consumption as the basis for its position. nih.govgoogle.com Similarly, other major global players like China and Russia have also implemented bans on ractopamine use and the importation of meat containing its residues. nih.govgoogle.comjetir.org These differing regulations have led to trade disputes and the need for robust testing and certification programs for meat exports. nih.govnih.govfsns.com

The Codex Alimentarius Commission, an international food standards body established by the Food and Agriculture Organization (FAO) and the World Health Organization (WHO), has also been involved in the ractopamine debate. lgcstandards.comsigmaaldrich.comwikipedia.org After years of contentious discussions, Codex adopted MRLs for ractopamine in beef and pork in 2012. fsns.comsigmaaldrich.com This decision was aimed at harmonizing international trade standards, but it remains controversial, with many countries continuing to enforce their own stricter regulations. fsns.comosu.edusigmaaldrich.com

Global Regulatory Status of Ractopamine

| Country/Region | Regulatory Status |

|---|---|

| United States | Approved for use in swine, cattle, and turkeys with established MRLs. nih.gov |

| European Union | Banned for use in food-producing animals and in imported meat. nih.govosu.edugoogle.com |

| China | Banned for use and in imported meat. nih.govgoogle.com |

| Russia | Banned for use and in imported meat. nih.govgoogle.com |

| Canada | Approved for use. nih.gov |

| Mexico | Approved for use. nih.gov |

| Japan | Approved for use. nih.gov |

| South Korea | Approved for use. nih.gov |

| Codex Alimentarius | Established MRLs for beef and pork. lgcstandards.comsigmaaldrich.com |

Fundamental Principles and Applications of Stable Isotope Labeled Compounds in Analytical Chemistry and Life Sciences

Stable isotope labeling is a powerful technique used in analytical chemistry and various life sciences to trace the fate of molecules and quantify their presence with high accuracy. jetir.org This method involves the incorporation of stable isotopes, which are non-radioactive variants of elements with a different number of neutrons, into a molecule of interest. jetir.org Commonly used stable isotopes include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), oxygen-18 (¹⁸O), and deuterium (B1214612) (²H or D). osu.edu

The fundamental principle behind stable isotope labeling lies in the fact that the labeled compound is chemically identical to its unlabeled counterpart but has a different mass. jetir.org This mass difference allows for its differentiation and detection using mass spectrometry (MS). jetir.orgwikipedia.org Since the chemical properties are the same, the labeled compound behaves identically to the unlabeled compound in biological and chemical processes, making it an ideal tracer. osu.edu

One of the most significant applications of stable isotope-labeled compounds is in isotope dilution analysis (IDA), particularly when coupled with mass spectrometry (IDMS). google.comchemicalbook.comnih.gov In this technique, a known amount of a stable isotope-labeled version of the analyte (the substance being measured) is added to a sample as an internal standard. google.comlgcstandards.com The labeled internal standard and the unlabeled analyte are then extracted and analyzed together. lgcstandards.com By measuring the ratio of the labeled to the unlabeled compound in the mass spectrometer, the exact concentration of the analyte in the original sample can be determined with high precision and accuracy. google.com This method effectively corrects for any loss of the analyte during sample preparation and for matrix effects that can suppress or enhance the analytical signal. tum.denih.gov

Stable isotope labeling finds broad applications in various fields:

Metabolomics: To trace metabolic pathways and measure the flux of metabolites within biological systems. jetir.orginchem.org

Proteomics: To quantify protein expression levels and study protein-protein interactions. jetir.orgpatsnap.com

Pharmacokinetics: To study the absorption, distribution, metabolism, and excretion (ADME) of drugs. jetir.orgpatsnap.com

Environmental and Food Analysis: For the accurate quantification of contaminants and residues. patsnap.comnih.gov

Forensic Science: To identify and quantify substances with a high degree of specificity. patsnap.com

Commonly Used Stable Isotopes in Labeling

| Isotope | Natural Abundance (%) |

|---|---|

| Carbon-13 (¹³C) | 1.11 |

| Nitrogen-15 (¹⁵N) | 0.37 |

| Oxygen-18 (¹⁸O) | 0.204 |

| Deuterium (²H) | 0.015 |

Rationale for the Development and Application of Ractopamine-13C2 as a Research Tool

The development and application of this compound as a research tool are primarily driven by the need for a highly accurate and reliable method for the detection and quantification of ractopamine residues in food products, particularly in meat destined for international trade. Given the strict regulatory limits and zero-tolerance policies for ractopamine in many countries, analytical methods must be capable of detecting very low concentrations of the compound with a high degree of certainty.

This compound serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS) analysis. The rationale for its use is based on the principles outlined in the previous section. When analyzing a complex matrix like animal tissue, challenges such as incomplete extraction of the analyte and matrix-induced signal suppression or enhancement in the mass spectrometer can lead to inaccurate results. By adding a known quantity of this compound to the sample at the beginning of the analytical process, these potential sources of error can be effectively compensated for.

Since this compound is chemically identical to the native ractopamine, it will be lost to the same extent during sample preparation and will experience the same matrix effects during analysis. The mass spectrometer can distinguish between the native ractopamine and the heavier this compound. By measuring the ratio of the two, the concentration of the native ractopamine in the original sample can be calculated precisely, regardless of variations in sample recovery or matrix effects.

The use of isotopically labeled internal standards like this compound is crucial for:

Ensuring Compliance with Regulatory Limits: Providing the accuracy and precision needed to verify that meat products meet the stringent MRLs or zero-tolerance policies of importing countries. fsns.com

Method Validation: Serving as a benchmark for validating the performance of analytical methods for ractopamine detection. nih.gov

Facilitating International Trade: Enabling producers to certify their products as ractopamine-free or as compliant with specific residue limits, thereby maintaining access to global markets. fsns.com

Enhancing Food Safety: Allowing for the reliable monitoring of the food supply for the presence of ractopamine residues.

Properties

Molecular Formula |

C18H23NO3 |

|---|---|

Molecular Weight |

303.36 g/mol |

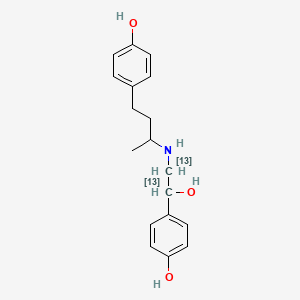

IUPAC Name |

4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)(1,2-13C2)ethyl]amino]butyl]phenol |

InChI |

InChI=1S/C18H23NO3/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15/h4-11,13,18-22H,2-3,12H2,1H3/i12+1,18+1 |

InChI Key |

YJQZYXCXBBCEAQ-BETYHGIESA-N |

Isomeric SMILES |

CC(CCC1=CC=C(C=C1)O)N[13CH2][13CH](C2=CC=C(C=C2)O)O |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O |

Origin of Product |

United States |

Chemical Synthesis and Characterization of Ractopamine 13c2

Methodologies for the Isotopic Synthesis of Carbon-13 Labeled Ractopamine (B1197949)

The synthesis of Ractopamine-13C2 is designed to achieve high isotopic purity and chemical yield, ensuring its suitability as an internal standard.

The synthesis of Ractopamine generally involves the reductive amination of a ketone precursor with an amine precursor. jetir.org A common pathway utilizes raspberry ketone (4-(4-hydroxyphenyl)butan-2-one) and p-hydroxyphenylethanolamine. jetir.orggoogle.com For the targeted introduction of two 13C atoms, a labeled precursor is required.

A plausible and efficient strategy involves using a commercially available 13C-labeled building block. For instance, the synthesis can be designed to incorporate a 13C2-labeled ethyl group or a related two-carbon fragment onto one of the aromatic precursors early in the synthetic sequence. The specific positions of the 13C atoms are chosen to be in a stable part of the molecule, away from sites of potential metabolic cleavage, to ensure the label is retained during analysis. The name this compound indicates that two carbon atoms in the molecule have been replaced with their stable isotope, 13C. clearsynth.com

Optimization involves several key aspects:

Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and stoichiometry of reactants to maximize the yield and minimize the formation of impurities. google.com

Catalyst Selection: In hydrogenation steps, catalysts like palladium on carbon (Pd/C) are often used. google.com The choice and handling of the catalyst can influence the reaction's efficiency and the impurity profile.

Purification Techniques: Multi-step purification, typically involving chromatography (e.g., High-Performance Liquid Chromatography - HPLC), is essential to isolate the labeled compound from any unlabeled or partially labeled counterparts and other reaction byproducts. bocsci.com

The result is a product with a defined molecular weight and high purity, suitable for sensitive analytical applications. google.com

| Parameter | Target Value | Significance |

| Isotopic Enrichment | >98% | Ensures a distinct and clear signal for the internal standard, separate from the natural isotope abundance of the analyte. otsuka.co.jp |

| Chemical Purity | >98% | Minimizes interference from impurities that could affect the accuracy of quantification. google.comotsuka.co.jp |

| Overall Yield | Optimized for cost-effectiveness | Makes the standard more accessible for routine use in analytical laboratories. |

Analytical Characterization of this compound for Isotopic Purity and Identity

Rigorous analytical characterization is performed to confirm the identity, purity, and exact isotopic composition of the synthesized this compound. This typically involves a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. mnms-platform.com

High-Resolution Mass Spectrometry (HRMS) is a primary tool for confirming the successful incorporation of the 13C isotopes. HRMS can measure the mass of a molecule with very high accuracy.

Mass Confirmation: The analysis confirms the expected increase in the molecular weight of this compound compared to unlabeled Ractopamine. The mass difference should correspond precisely to the mass of two 13C isotopes minus the mass of two 12C isotopes.

Isotopic Purity Assessment: By analyzing the mass isotopomer distribution, HRMS can determine the percentage of molecules that are correctly labeled (M+2), as well as the presence of unlabeled (M+0) or singly labeled (M+1) species. nih.gov This data is used to calculate the isotopic enrichment. researchgate.net Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are often employed for this purpose. researchgate.net

| Technique | Information Obtained | Typical Application |

| LC-HRMS | Precise mass, isotopic distribution, chemical purity | Confirmation of molecular formula and isotopic enrichment. |

| ID-LC-MS/MS | Quantitative analysis | Use of this compound as an internal standard to quantify unlabeled Ractopamine in samples. researchgate.net |

While HRMS confirms that the correct number of 13C atoms have been incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine their exact location within the molecular structure. mnms-platform.commdpi.com

13C NMR: A standard 13C NMR spectrum will show significantly enhanced signals for the carbon atoms that have been isotopically enriched. nih.gov The chemical shifts of these signals confirm their chemical environment.

2D NMR Techniques: Advanced 2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Coherence (HMBC), are invaluable. acenet.edu These experiments reveal correlations between the enriched 13C atoms and adjacent protons (1H), providing unambiguous proof of the label's position by mapping the carbon-proton connectivity. acenet.edu

This verification is critical to ensure that the label is in a stable and predictable position within the molecule.

Assessment of Isotopic Stability and Exchange in Biologically Relevant Matrices

For a labeled internal standard to be reliable, its isotopic label must be stable and not undergo exchange with other atoms in the sample matrix during sample preparation, storage, and analysis.

The carbon-carbon and carbon-hydrogen bonds where the 13C labels are typically placed are highly stable and not prone to exchange under typical biological and analytical conditions. Studies on other amine-containing metabolites have shown that 13C-labeled analogues are stable and effective for overcoming matrix effects in complex samples like human urine. acs.org The stability of labeled compounds is often evaluated by storing them in the relevant biological matrix (e.g., plasma, urine, tissue homogenate) under various conditions (e.g., different temperatures, freeze-thaw cycles) and analyzing them over time to confirm that no degradation or isotopic exchange has occurred. researchgate.net The use of 13C labeling is generally preferred over deuterium (B1214612) (2H) labeling, as the latter can sometimes exhibit chromatographic isotope effects, where the labeled and unlabeled compounds separate slightly during analysis. acs.org 13C-labeling does not typically show this effect, ensuring that the internal standard and the analyte behave identically during the analytical process. acs.org

Advanced Analytical Methodologies for the Quantification of Ractopamine and Its 13c2 Labeled Analog

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

The development of a reliable LC-MS/MS method for Ractopamine (B1197949) quantification is a multi-step process that involves the strategic use of internal standards, mitigation of matrix effects, and careful optimization of instrumental parameters.

Utilization of Ractopamine-13C2 as an Internal Standard for Enhanced Precision and Accuracy

In quantitative analysis, particularly in complex biological samples, an internal standard is crucial for correcting variations that can occur during sample preparation and instrumental analysis. wuxiapptec.com Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the superior choice for LC-MS/MS applications. scispace.comacanthusresearch.com This is because SIL internal standards are chemically and physically almost identical to the analyte of interest, Ractopamine. wuxiapptec.com They exhibit similar behavior during extraction, chromatography, and ionization. scioninstruments.com

The use of a ¹³C-labeled internal standard is often preferred over deuterium-labeled counterparts. While deuterium (B1214612) labeling is common, it can sometimes lead to slight differences in retention times between the analyte and the internal standard. scispace.comresearchgate.net This chromatographic separation can result in differential exposure to matrix effects, potentially compromising the accuracy of the results. researchgate.net In contrast, ¹³C-labeled standards like this compound co-elute perfectly with the unlabeled Ractopamine, ensuring that both are subjected to the same matrix conditions and thereby providing more accurate compensation. researchgate.netresearchgate.net This co-elution significantly improves the precision and accuracy of the quantification by effectively normalizing fluctuations in the analytical process. scispace.comnih.gov

Matrix Effect Compensation and Ion Suppression Mitigation Strategies with Isotopic Standards

A significant challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. researchgate.netnih.gov This can result in the under- or overestimation of the analyte's concentration. nih.gov Ion suppression is a major concern as it can dramatically decrease measurement accuracy, precision, and sensitivity. nih.gov

The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard that co-elutes with the analyte. lgcstandards.comcerilliant.com this compound, by having nearly identical physicochemical properties to Ractopamine, experiences the same degree of ion suppression or enhancement. wuxiapptec.comresearchgate.net By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect can be effectively normalized, leading to more reliable and accurate quantitative results. researchgate.net The addition of the SIL internal standard to the sample at an early stage of the sample preparation process helps to account for analyte losses during extraction and cleanup procedures. wuxiapptec.com

Optimization of Chromatographic Separation and Mass Spectrometric Parameters for this compound Detection

Achieving optimal performance in an LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Chromatographic Separation: The goal of chromatographic optimization is to achieve good separation of the analyte from other matrix components, resulting in a sharp and symmetrical peak shape. drawellanalytical.comresearchgate.net Key parameters to optimize include:

Column Selection: Reversed-phase columns, particularly C18 columns, are commonly used for the separation of Ractopamine. researchgate.netjfda-online.comvetdergikafkas.org

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (often containing an acid like formic acid to improve peak shape and ionization) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netoup.commdpi.com The gradient elution program, which changes the mobile phase composition over time, is optimized to achieve the best separation. drawellanalytical.comvetdergikafkas.org

Flow Rate and Column Temperature: These parameters are adjusted to fine-tune the retention time and peak shape. drawellanalytical.commdpi.com

Mass Spectrometric Parameters: The mass spectrometer is tuned to specifically and sensitively detect Ractopamine and this compound. This is typically done in positive ion mode using electrospray ionization (ESI). jfda-online.comcromlab.es Key parameters that are optimized include:

Precursor and Product Ions: In tandem mass spectrometry (MS/MS), a specific precursor ion (the protonated molecule, [M+H]⁺) for both Ractopamine and its ¹³C₂-labeled analog is selected and fragmented. The most abundant and stable fragment ions (product ions) are then monitored. For Ractopamine, the precursor ion is typically m/z 302. jfda-online.comoup.com

Collision Energy and Other Voltages: Parameters such as collision energy, capillary voltage, and cone voltage are optimized to maximize the signal intensity of the selected product ions. oup.comcromlab.esthomastobin.com

An example of optimized mass spectrometer parameters for Ractopamine analysis is presented in the table below.

| Parameter | Value |

|---|---|

| Ionization Source | Heated Electrospray Ionization (HESI) |

| Ion Polarity | Positive |

| Spray Voltage | 2.5 kV |

| Sheath Gas Pressure (N₂) | 60 arbitrary units |

| Auxiliary Gas Pressure (N₂) | 30 arbitrary units |

| Vaporizer Temperature | 350 °C |

| Capillary Temperature | 300 °C |

Validation of Analytical Methods Employing this compound for Diverse Sample Types

Method validation is a critical step to ensure that the developed analytical method is reliable, accurate, and suitable for its intended purpose. This involves evaluating several key performance parameters.

Validation Parameters: Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Precision, and Recovery

Linearity: This parameter assesses the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are constructed by plotting the response ratio (analyte/internal standard) against the concentration of the analyte. A high correlation coefficient (R²), typically greater than 0.99, indicates good linearity. thermofisher.commyfoodresearch.com For Ractopamine analysis, linearity has been demonstrated in various concentration ranges, such as 0.1–20 µg/kg and 0.5 to 100 ng/mL. jfda-online.commyfoodresearch.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. myfoodresearch.com These are often determined based on the signal-to-noise ratio, with an S/N of 3 typically used for LOD and 10 for LOQ. myfoodresearch.com For Ractopamine, reported LOQs can be as low as 0.3 ng/g in beef and 1.9 ng/mL in pig hair. jfda-online.comthermofisher.com

Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (reproducibility). jfda-online.com For Ractopamine analysis, intra-day precision has been reported in the range of 2.4%–4.7% and inter-day precision between 3.4%–7.3% in pig hair. jfda-online.com

Recovery: Recovery is the measure of the efficiency of the analytical method, specifically the extraction efficiency of an analytical process. It is determined by comparing the analytical response of an extracted sample to the response of a standard solution containing the analyte at the same concentration. thermofisher.com The use of this compound helps to correct for incomplete recovery. Acceptable recovery values are typically in the range of 70–125%. thermofisher.com Studies have reported recoveries for Ractopamine ranging from 79.0% to 104% in various matrices. jfda-online.comthermofisher.com

The table below summarizes typical validation parameters for Ractopamine analysis in different matrices.

| Parameter | Pig Hair | Beef | Pork |

|---|---|---|---|

| Linearity (R²) | >0.995 | >0.99 | >0.998 |

| LOD | 0.6 ng/mL | Not Reported | Not Reported |

| LOQ | 1.9 ng/mL | 0.3 ng/g | 0.63 µg/kg |

| Intra-day Precision (RSD%) | 2.4 - 4.7 | <2 | Not Reported |

| Inter-day Precision (RSD%) | 3.4 - 7.3 | Not Reported | Not Reported |

| Recovery (%) | 79.0 - 84.5 | 85 - 104 | 99.4 |

Application in Animal Tissues (e.g., muscle, liver, kidney, hair) and Biological Fluids (e.g., urine)

Validated LC-MS/MS methods employing this compound as an internal standard have been successfully applied to a wide range of animal-derived matrices. These include edible tissues such as muscle, liver, and kidney, as well as non-invasive matrices like hair and biological fluids such as urine. jfda-online.comnih.govnih.govtdl.org

Animal Tissues: The analysis of Ractopamine in tissues like muscle and liver is crucial for food safety monitoring. researchgate.netnih.gov Methods have been developed and validated for the simultaneous determination of Ractopamine and other beta-agonists in bovine and swine muscle. nih.gov Studies have also quantified Ractopamine residues in various beef digestive tract tissues. nih.gov

Hair: Hair analysis offers a non-invasive way to monitor the use of Ractopamine in animals over a longer period, as the drug accumulates in the hair shaft. A validated method for the determination of Ractopamine in pig hair has been developed, demonstrating the applicability of this matrix for monitoring purposes. jfda-online.com

Urine: Urine is a common matrix for detecting the use of veterinary drugs. Sensitive LC-MS/MS methods have been established for the detection of Ractopamine in cow and sheep urine, with low limits of detection. nih.gov Analysis can be performed on both non-hydrolyzed and hydrolyzed urine samples to account for conjugated metabolites. nih.govresearchgate.net

The versatility of LC-MS/MS methods, combined with the robustness provided by the use of this compound, allows for reliable and accurate quantification of Ractopamine across this diverse range of sample types, supporting both regulatory monitoring and research applications.

Tracing Ractopamine Biotransformation and Disposition Using Ractopamine 13c2

Application of Stable Isotope Tracers in Ractopamine (B1197949) Metabolic Studies

Stable isotope tracers like Ractopamine-13C2 are pivotal in understanding the complex metabolic pathways of ractopamine. clearsynth.comotsuka.co.jp These labeled compounds are chemically identical to their unlabeled counterparts, ensuring they follow the same metabolic routes within an organism. technologynetworks.com This characteristic allows for accurate tracing and analysis of metabolic processes. nih.gov

Identification and Characterization of Ractopamine Metabolites via 13C2 Labeling

The use of 13C-labeled ractopamine has been instrumental in identifying and characterizing its various metabolites. fao.org When this compound is administered, the resulting metabolites retain the isotopic label, creating a distinct mass shift that is detectable by mass spectrometry. This "peak pair" signature, with a fixed mass difference between the labeled and unlabeled metabolite, facilitates their identification in complex biological matrices like urine and bile. acs.org

Studies in rats have identified several major metabolites of ractopamine, including monoglucuronide and monosulfate conjugates. nih.govwikipedia.org Specifically, research has shown the formation of a sulphate-ester, glucuronic acid diconjugate, and various mono-glucuronides and mono-sulphate conjugates. nih.gov The primary sites of these conjugations have been determined to be the phenolic hydroxyl groups of the ractopamine molecule. nih.gov In pigs, six key metabolites (designated A, B, C, D, E, and F) have been separated and quantified, accounting for a significant portion of the total radioactivity from the administered labeled compound. fao.org The use of deuterium-labeled ractopamine has also served as an internal standard in liquid chromatography-mass spectrometry (LC/MS/MS) methods to quantify these metabolites. fao.org

Quantitative Analysis of Parent Compound and Metabolite Ratios in Biological Samples

Isotope tracing with this compound allows for precise quantitative analysis of the parent compound and its metabolites in various biological samples. By using a labeled internal standard, such as deuterium-labeled ractopamine, researchers can accurately measure the concentrations of ractopamine and its metabolites. fao.org This approach is crucial for determining the ratio of the parent drug to its metabolites, which provides insights into the rate and extent of metabolism.

Pharmacokinetic and Pharmacodynamic Investigations of Ractopamine using Isotopic Approaches

Isotopic approaches, particularly with this compound, have been fundamental in elucidating the pharmacokinetic and pharmacodynamic properties of ractopamine. These studies provide critical information on how the drug is absorbed, distributed throughout the body, metabolized, and ultimately excreted. criver.comcriver.com

Elucidation of Absorption, Distribution, Metabolism, and Excretion (ADME) Pathways with 13C2-Ractopamine

The use of carbon-14 (B1195169) (¹⁴C) labeled ractopamine, a radioactive isotope, has been a cornerstone in traditional ADME studies, providing a quantitative measure of the drug's journey through the body. criver.comopenmedscience.com These studies have shown that ractopamine is rapidly absorbed after oral administration. wikipedia.org

Following absorption, ractopamine distributes to various tissues. Studies in rats have shown the highest concentrations in the kidney, followed by the lung, spleen, heart, and liver. nih.gov In cattle, significant residue levels are found in the liver and kidney. nih.govresearchgate.net The metabolic fate is similar across target species and laboratory animals, with the primary metabolites being monoglucuronide and monosulfate conjugates. wikipedia.org Excretion of ractopamine and its metabolites occurs primarily through urine and feces. criver.com Biliary excretion studies in rats have demonstrated that a significant portion of the administered dose is excreted in the bile, mainly as conjugated metabolites. nih.gov

Tissue Residue Depletion Studies and Withdrawal Period Assessment Facilitated by Isotope Tracing

Isotope tracing is a powerful tool for conducting tissue residue depletion studies, which are crucial for determining appropriate withdrawal periods for veterinary drugs in food-producing animals. nih.govresearchgate.net By tracking the decline of labeled ractopamine and its metabolites in edible tissues over time, researchers can establish the time required for residues to fall below maximum residue limits (MRLs). nih.govfao.org

Studies in swine have shown that ractopamine residues deplete from tissues, with concentrations in edible tissues falling below tolerance values established by regulatory agencies at a zero-day withdrawal period under specific feeding conditions. nih.gov In cattle and sheep, residue levels in liver and kidney decrease significantly within days after withdrawal of the drug. nih.gov For instance, in cattle, liver residues were undetectable after a 7-day withdrawal period. nih.gov The ability to measure total ractopamine (parent compound plus metabolites) through methods involving enzymatic hydrolysis provides a more comprehensive assessment of residue depletion. nih.govnih.gov

Interactive Data Table: Ractopamine Residue Depletion in Cattle Liver and Kidney (ppb)

| Withdrawal Period (Days) | Liver Residue (ppb) | Kidney Residue (ppb) |

| 0 | 9.3 | 97.5 |

| 3 | 2.5 | 3.4 |

| 7 | Undetectable | Undetectable |

This data is based on a study in cattle fed dietary ractopamine for eight consecutive days. nih.gov

Mechanisms of Ractopamine Action at the Molecular Level Enabled by Isotopic Tracing

Research has shown that ractopamine redirects nutrients toward lean muscle deposition and away from fat storage. k-state.edu Studies on swine adipocytes (fat cells) revealed that ractopamine decreases the rate of fatty acid synthesis. nih.gov More recent research has also identified ractopamine as a full agonist at the trace amine-associated receptor 1 (TAAR1), suggesting a novel mechanism of action that could influence its physiological and behavioral effects. nih.gov Understanding the metabolism of ractopamine through isotopic tracing helps to correlate the presence of the active parent compound and its metabolites with these observed physiological effects.

Environmental Fate and Persistence of Ractopamine: Isotope Aided Investigations

Detection and Monitoring of Ractopamine (B1197949) and its Metabolites in Environmental Compartments

Accurately detecting and monitoring ractopamine and its transformation products in the environment is the first step toward understanding its environmental behavior. Stable isotopes play a pivotal role in developing sensitive and reliable analytical methods for this purpose.

Tracing Environmental Contamination Routes of Ractopamine using Stable Isotopes

Stable isotope tracers, such as Ractopamine-13C2, are invaluable for tracking the pathways of ractopamine from agricultural settings into the wider environment. srce.hriaea.orgthermofisher.com By introducing a known amount of the labeled compound, researchers can follow its movement through different environmental matrices. This approach helps to identify the primary routes of contamination, whether through direct runoff from feedlots, the application of contaminated manure to agricultural land, or other discharge pathways. srce.hrmdpi.com Isotopic analysis allows for the differentiation between the introduced tracer and any pre-existing ractopamine, providing a clear picture of its transport and distribution. srce.hr For instance, studies can trace the movement of ractopamine from animal waste into soil and subsequently into groundwater or surface water bodies. mdpi.com

The unique isotopic signature of a contaminant can also serve as a fingerprint to pinpoint its origin, which is particularly useful in complex environments with multiple potential pollution sources. srce.hriaea.orgnih.gov This "isotope fingerprinting" can help distinguish between agricultural and other sources of contamination. thermofisher.com

Quantification in Wastewater, Soil, and Aquatic Systems

Isotope dilution analysis is a highly accurate method for quantifying the concentration of ractopamine in complex environmental samples like wastewater, soil, and aquatic systems. acs.orgtandfonline.com This technique involves adding a known amount of an isotopically labeled standard, such as this compound, to the sample. The labeled compound behaves almost identically to the unlabeled target compound during extraction and analysis. By measuring the ratio of the unlabeled to the labeled compound using mass spectrometry, the initial concentration of ractopamine in the sample can be determined with high precision, correcting for any losses during sample preparation. acs.orgmdpi.com

This method has been successfully applied to detect ractopamine in various environmental matrices. For example, ractopamine has been detected in pond wastewater at pig farms at concentrations ranging from 130–500 ng/L and in groundwater near waste control facilities at levels around 50 ng/L. mdpi.com The use of isotope dilution with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and robust approach for such analyses. tandfonline.commdpi.com

| Environmental Compartment | Concentration Range | Analytical Method | Reference |

|---|---|---|---|

| Pond Wastewater (Pig Farms) | 130–500 ng/L | Not Specified | mdpi.com |

| Groundwater | ~50 ng/L | Not Specified | mdpi.com |

| Particulate Matter (Feedyards) | Variable | LC-MS/MS | researchgate.net |

Biotransformation and Degradation Pathways of Ractopamine in the Environment

Once released into the environment, ractopamine can undergo various transformation and degradation processes. Isotopic analysis is a key tool for elucidating these complex pathways.

Isotopic Analysis for Elucidating Microbial and Abiotic Degradation Products

Stable isotope labeling is instrumental in identifying the products of both microbial and abiotic degradation of ractopamine. By using a labeled parent compound like this compound, researchers can track the formation of metabolites and degradation products in controlled laboratory experiments or field studies. wur.nl As the parent compound breaks down, the isotopic label is incorporated into its various transformation products. This allows for the unambiguous identification of these products in complex mixtures using techniques like mass spectrometry. nih.gov

This approach helps to understand how ractopamine is broken down by microorganisms in soil and water or through abiotic processes like photodegradation. srce.hrresearchgate.net For example, studies have shown that during the biological degradation of organic compounds, molecules containing lighter isotopes are often degraded more quickly, leading to an enrichment of heavier isotopes in the remaining substrate. srce.hrnih.gov This phenomenon, known as isotopic fractionation, can provide direct evidence of biodegradation occurring in the environment. srce.hrnih.gov

Assessment of Environmental Remediation Strategies for Ractopamine Contamination

Isotope-aided investigations are also valuable for evaluating the effectiveness of different strategies aimed at remediating ractopamine contamination. sustainability-directory.com By using isotopically labeled ractopamine, the efficiency of various remediation techniques, such as bioremediation or advanced oxidation processes, can be accurately assessed. srce.hrsustainability-directory.com

These studies can quantify the rate and extent of ractopamine removal and provide insights into the mechanisms involved in the remediation process. srce.hr For instance, by monitoring the disappearance of the labeled ractopamine and the appearance of labeled degradation products, researchers can determine the effectiveness of a particular remediation technology in breaking down the contaminant into less harmful substances. This information is crucial for developing and optimizing effective and sustainable strategies to mitigate the environmental impact of ractopamine. sustainability-directory.com

Regulatory Science and International Compliance Frameworks for Ractopamine Detection

Role of Ractopamine-13C2 in Establishing and Verifying Maximum Residue Limits (MRLs)

Maximum Residue Limits (MRLs) are the highest acceptable levels of a substance, such as a veterinary drug, in a food product. fao.org The Codex Alimentarius Commission, an international food standards body established by the Food and Agriculture Organization (FAO) and the World Health Organization (WHO), sets these standards to protect public health and ensure fair practices in the food trade. pigprogress.netfao.org For ractopamine (B1197949), the Codex has established MRLs for various tissues in cattle and pigs. fao.orgcfs.gov.hk

The verification of these MRLs in meat products relies on highly accurate and sensitive analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). fsns.comnih.govthermofisher.com In these analyses, this compound serves as an indispensable internal standard. clearsynth.comresearchgate.net An internal standard is a substance with similar chemical and physical properties to the analyte (in this case, ractopamine) that is added in a known quantity to the sample before analysis.

The use of an isotopically labeled internal standard like this compound is crucial for several reasons:

Correction for Matrix Effects : Food matrices, such as meat tissue, are complex and can interfere with the analytical signal of the target compound, a phenomenon known as the matrix effect. researchgate.net Because this compound behaves almost identically to the native ractopamine during sample preparation and analysis, any signal enhancement or suppression caused by the matrix will affect both compounds equally. researchgate.net This allows for accurate quantification of ractopamine residues.

Compensation for Analyte Loss : During the extraction and clean-up steps of the analytical procedure, some of the target analyte may be lost. By measuring the recovery of the known amount of this compound, analysts can correct for these losses and ensure the final calculated concentration of ractopamine is accurate. thermofisher.com

Improved Precision and Reproducibility : The use of an internal standard significantly improves the precision and reproducibility of the analytical method, which is essential for the reliable enforcement of MRLs. thermofisher.com

The establishment of MRLs by regulatory bodies like the Codex Alimentarius is based on extensive scientific evaluation of toxicological data and dietary exposure assessments. fao.orgwho.int The ability to accurately measure residue levels using methods validated with internal standards like this compound is fundamental to this process.

Codex Alimentarius MRLs for Ractopamine in Pig and Cattle Tissues

| Tissue | MRL (µg/kg) |

|---|---|

| Muscle | 10 |

| Liver | 40 |

| Kidney | 90 |

| Fat | 10 |

Source: fao.orgcfs.gov.hk

Development of Certified Reference Materials and Analytical Standards for Global Trade

Certified Reference Materials (CRMs) are highly characterized materials that are used to calibrate analytical instruments, validate methods, and ensure the quality and traceability of measurement results. sigmaaldrich.comcerilliant.com In the context of global food trade, CRMs are essential for ensuring that laboratories in different countries can produce comparable and accurate results when testing for residues like ractopamine. iaea.org

This compound is a key component in the development of these CRMs and analytical standards. lgcstandards.com It is produced by specialized laboratories and made available to analytical testing facilities worldwide. galiza-analitica.comhpst.cz These standards are produced under strict quality control measures, often in ISO 17034 and ISO/IEC 17025 accredited facilities, to guarantee their purity and concentration. sigmaaldrich.com

The availability of this compound as a CRM allows laboratories to:

Calibrate their analytical instruments : Ensuring that the instrument response is accurate and linear over the range of expected ractopamine concentrations. researchgate.net

Perform method validation : Demonstrating that their analytical method is fit for its intended purpose, meeting requirements for accuracy, precision, sensitivity, and specificity. clearsynth.com

Participate in proficiency testing schemes : Comparing their results with those of other laboratories to ensure ongoing competence and the international harmonization of results.

The use of CRMs containing this compound helps to build trust and confidence in the analytical data that underpins international trade agreements and regulatory decisions. cerilliant.com It ensures a level playing field for all stakeholders by providing a common reference point for the measurement of ractopamine residues. pigprogress.net

Traceability Programs and Enforcement Strategies for Ractopamine Control

Effective traceability programs and enforcement strategies are crucial for countries that have banned or restricted the use of ractopamine to ensure the safety of their food supply and to enforce their regulations. cfs.gov.hk These programs often involve the routine monitoring and surveillance of both domestically produced and imported meat products for the presence of ractopamine residues. nih.gov

This compound plays a vital role in these enforcement strategies by enabling the use of highly sensitive and specific analytical methods for the detection and quantification of ractopamine. clearsynth.com Isotope dilution mass spectrometry (IDMS), which utilizes isotopically labeled internal standards like this compound, is considered a reference method for its high accuracy and precision. researchgate.net

Key aspects of traceability and enforcement programs that rely on this compound include:

Screening and Confirmatory Analysis : Initial screening of a large number of samples may be performed using rapid and cost-effective methods. nih.gov Any samples that test positive are then subjected to a confirmatory analysis using a highly accurate method like LC-MS/MS with this compound as an internal standard to confirm the presence and concentration of ractopamine. nih.gov

Monitoring at Different Points in the Supply Chain : Samples can be collected at various points, from the farm to the slaughterhouse to retail outlets, to monitor for the illegal use of ractopamine. tdl.orgnih.gov The accuracy provided by methods using this compound is essential for taking appropriate regulatory action, such as product recalls or legal proceedings.

Import Controls : Countries that ban ractopamine test imported meat products at their borders. cbp.gov The use of internationally recognized analytical methods that employ this compound ensures that these tests are fair, transparent, and based on sound science, which is a key principle of the World Trade Organization's Agreement on the Application of Sanitary and Phytosanitary Measures.

The ability to accurately and reliably detect even trace amounts of ractopamine is a cornerstone of effective enforcement. The use of this compound in analytical testing provides the scientific foundation for these regulatory actions, helping to ensure that meat products in the global marketplace comply with the diverse legal frameworks governing the use of this compound.

Future Research Trajectories and Innovations in Ractopamine 13c2 Applications

Exploration of Advanced Isotopic Labeling Patterns for Enhanced Research Utility

The utility of Ractopamine-13C2 in research is fundamentally tied to its isotopic label. While the current ¹³C₂ label is effective for isotope dilution mass spectrometry, future research will likely explore more complex and strategic labeling patterns to unlock new analytical capabilities. nih.govnih.gov

Advanced labeling strategies, moving beyond simple mass shifts, can provide more profound insights. nih.govacs.org These methods, currently prevalent in proteomics and metabolomics, offer a blueprint for the future of veterinary drug analysis. nih.govacs.org For instance, the development of multiplexed isotopic tags, such as isobaric labels (e.g., TMT or iTRAQ), allows for the simultaneous analysis of multiple samples. nih.govnih.gov Applying this concept, different batches of animals or tissues could be treated under various conditions, with each sample's peptides or metabolites labeled with a unique isobaric version of a Ractopamine-derived tag. In mass spectrometry, these tags are identical in mass, but upon fragmentation, they yield distinct reporter ions, allowing for relative quantification from multiple samples in a single run. nih.gov

Another avenue involves "neutron encoding" or the use of mass defect labeling. nih.gov By incorporating isotopes that have subtle mass differences (e.g., ¹³C vs. ¹⁵N), it's possible to create multiple versions of a labeled standard that can be differentiated by high-resolution mass spectrometry. acs.org This would increase the multiplexing capacity of experiments, allowing researchers to analyze more variables simultaneously, thereby increasing throughput and reducing instrument time. chemrxiv.org The synthesis of Ractopamine (B1197949) with multiple isotopic labels (e.g., combining ¹³C, ²H, and ¹⁵N) could create a suite of standards for highly complex, multivariate analyses in a single liquid chromatography-mass spectrometry run. nih.gov

Table 1: Comparison of Isotopic Labeling Strategies for Future Research

| Labeling Strategy | Principle | Potential Application for this compound Research | Key Advantage |

| Simple Isotopic Labeling | A single isotopologue (e.g., ¹³C₂) is used as an internal standard for a single sample analysis. | Current standard for quantitative analysis of ractopamine. nih.gov | High accuracy for single-point quantification. |

| Multiplex Isobaric Tagging | Multiple samples are labeled with tags of identical mass that produce different reporter ions upon fragmentation. nih.gov | Simultaneous comparison of ractopamine metabolism across different tissues or treatment groups. | Increased sample throughput and reduced variability. acs.org |

| Neutron Encoding / Mass Defect Labeling | Uses subtle mass differences between various stable isotopes to create multiple unique labels resolvable by high-resolution MS. nih.gov | Development of a panel of Ractopamine standards for complex experimental designs (e.g., dose-response and time-course studies combined). | Maximizes multiplexing capability for high-throughput screening. nih.gov |

| Multi-Isotope Pattern Labeling | Incorporates several different stable isotopes (e.g., ¹³C, ²H, ¹⁵N) into the same molecule. nih.gov | Elucidating fragmentation pathways and creating highly specific internal standards for complex matrix analysis. | Enhanced structural confirmation and quantification accuracy. nih.gov |

Integration of this compound with High-Throughput "Omics" Platforms

The "omics" revolution, encompassing metabolomics, proteomics, and lipidomics, focuses on the comprehensive profiling of biological molecules to understand systemic responses. rsc.org Integrating this compound into these platforms, particularly through isotope dilution metabolomics, represents a significant frontier in understanding its biological impact. tandfonline.com

Metabolomics studies have already been employed to characterize the physiological changes in pigs treated with ractopamine, identifying potential biomarkers of its use by comparing the metabolic profiles of treated and control animals. researchgate.netebi.ac.uk Future studies can elevate this research by using Ractopamine-¹³C₂ not just for quantification of the parent compound, but as a metabolic tracer. By administering Ractopamine-¹³C₂ and performing untargeted high-resolution mass spectrometry, researchers can trace the ¹³C label as it is incorporated into various downstream metabolites. tandfonline.comuniversiteitleiden.nl This stable isotope tracing approach allows for the unambiguous identification of ractopamine-derived metabolites and provides a dynamic view of its metabolic pathways, something that is not possible with traditional metabolomics alone. researchgate.net

This approach, often termed "fluxomics," can elucidate the rate and flow of metabolic transformations, offering a more profound understanding of how ractopamine alters cellular metabolism. researchgate.net The combination of high-resolution mass spectrometry with stable isotope labeling makes it possible to study isotope incorporation across the entire detected metabolome, revealing novel metabolic pathways and confirming the biosynthetic nature of detected compounds. tandfonline.com Such studies could identify previously unknown metabolites of ractopamine and provide a more complete picture of its biological fate. nih.gov

Table 2: Proposed Workflow for Isotope Dilution Metabolomics with this compound

| Step | Description | Rationale |

| 1. Administration | Ractopamine-¹³C₂ is administered to the biological system (e.g., cell culture, animal model). | To introduce the isotopic tracer into the metabolic network. |

| 2. Sample Collection | Biological samples (e.g., serum, urine, tissue) are collected at various time points. | To capture the dynamic changes in the metabolome over time. |

| 3. Metabolite Extraction | Metabolites are extracted from the collected samples using established protocols. | To prepare the sample for analysis by isolating the small molecules. researchgate.net |

| 4. LC-HRMS Analysis | The extracts are analyzed using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). | To separate the metabolites and detect their mass-to-charge ratios with high accuracy, allowing differentiation of isotopologues. tandfonline.com |

| 5. Data Processing | Specialized software is used to detect features, align chromatograms, and identify isotopologue patterns. | To identify which metabolites have incorporated the ¹³C label from Ractopamine-¹³C₂. universiteitleiden.nl |

| 6. Pathway Analysis | Labeled metabolites are mapped onto metabolic pathways. | To elucidate the metabolic fate of ractopamine and identify affected biological pathways. researchgate.net |

Development of Portable and On-Site Detection Technologies Leveraging Isotopic Principles

A major trend in analytical chemistry is the development of portable, field-deployable instruments for on-site analysis. mdpi.com This is particularly relevant for monitoring veterinary drug residues in food production and for environmental screening. Future innovations could see the principles of isotopic analysis, currently confined to the laboratory, integrated into such portable systems for the detection of ractopamine.

Portable mass spectrometers (PMS) are now a reality and have been successfully used for the rapid, on-site detection of veterinary drugs, including ractopamine, in samples like milk and chicken. mdpi.comresearchgate.netnih.gov These devices can provide results in seconds or minutes without the need for extensive sample preparation or chromatographic separation. mdpi.com The future trajectory involves enhancing these portable systems to perform isotope dilution analysis. By pre-packaging a known quantity of Ractopamine-¹³C₂ into a sample collection kit, a user in the field could perform a rapid extraction and introduce the sample into a PMS. The instrument's software could then automatically calculate the concentration of native ractopamine based on the isotopic ratio, providing laboratory-grade quantitative accuracy on-site.

Beyond mass spectrometry, other sensor technologies could be developed to leverage isotopic principles. For example, molecularly imprinted polymers (MIPs) have been used to create highly selective electrochemical sensors for ractopamine. rsc.orgrsc.orgmdpi.com While current MIP sensors detect the molecule as a whole, future research could explore the synthesis of MIPs that have a specific affinity for the isotopically labeled portion of Ractopamine-¹³C₂. This could lead to the development of highly specific and reusable sensor chips for portable devices, offering a low-cost, rapid screening tool with enhanced selectivity derived from the isotopic label. mdpi.comtandfonline.com

Contribution of Isotope-Based Research to Sustainable Agricultural Practices and Environmental Science

The use of stable isotopes is a powerful tool in environmental science and sustainable agriculture, offering a way to trace the fate of compounds in ecosystems. sustainability-directory.comtandfonline.com Isotope tracers can be used to monitor the flow of pollutants, understand nutrient cycling, and assess the environmental impact of agricultural practices. sustainability-directory.comnuclearmalaysia.gov.my

Future research utilizing this compound can play a crucial role in understanding the environmental fate and impact of ractopamine. By applying this compound to soil or water systems in controlled laboratory or field studies, scientists can trace its movement, degradation, and potential accumulation in different environmental compartments. tandfonline.com Stable isotope analysis allows researchers to distinguish the applied ractopamine from any pre-existing background levels and to identify its degradation products with high confidence. sustainability-directory.com This is essential for building accurate models of its environmental persistence and potential for entering waterways or accumulating in non-target organisms.

This research directly contributes to sustainable agriculture by providing the data needed for robust environmental risk assessments. cambridge.org Understanding how ractopamine behaves in the environment can inform best practices for waste management on farms and help develop strategies to mitigate potential ecological impacts. sustainability-directory.com Furthermore, stable isotope techniques can be used to verify the authenticity of food products claiming to be "ractopamine-free," thereby supporting sustainable and transparent food supply chains. sustainability-directory.com The unique isotopic signature provided by tracers like this compound offers a scientifically defensible method for monitoring and verifying agricultural practices. sustainability-directory.comnih.gov

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying Ractopamine-13C2 in biological matrices, and how can cross-reactivity with endogenous analogs be minimized?

- Methodological Answer : Use isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard (e.g., this compound itself) to correct for matrix effects. Validate specificity via chromatographic separation of structurally similar β-agonists (e.g., clenbuterol, salbutamol) and confirm absence of interference using blank matrix samples . Optimize collision energy and precursor/product ion transitions to enhance selectivity. Report limits of detection (LOD) and quantification (LOQ) with precision ≤15% CV .

Q. How can researchers ensure the isotopic purity of this compound during synthesis and storage?

- Methodological Answer : Characterize isotopic enrichment using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to verify 13C incorporation at designated positions. Store the compound in inert, light-resistant containers at −80°C to prevent degradation. Regularly assess purity via orthogonal methods (e.g., HPLC-UV coupled with isotopic ratio monitoring) and document batch-specific certificates of analysis .

Q. What experimental controls are essential when studying this compound’s metabolic stability in vitro?

- Methodological Answer : Include positive controls (e.g., testosterone for CYP3A4 activity) and negative controls (heat-inactivated liver microsomes) to validate enzyme activity. Use time-point sampling (0, 15, 30, 60 minutes) to track parent compound depletion. Normalize data to protein content and correct for non-enzymatic degradation using buffer-only incubations .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound across species be systematically resolved?

- Methodological Answer : Conduct interspecies allometric scaling with physiological parameters (e.g., hepatic blood flow, plasma protein binding) to model disparities. Validate using population pharmacokinetics (PopPK) with Bayesian estimation to account for variability. Cross-reference in vitro-in vivo extrapolation (IVIVE) data to identify species-specific metabolic pathways (e.g., glucuronidation vs. sulfation) .

Q. What strategies optimize the synthesis of this compound to achieve >99% isotopic labeling while minimizing byproducts?

- Methodological Answer : Employ palladium-catalyzed 13C-carbonylation under controlled pressure and temperature to target specific carboxyl groups. Monitor reaction progress via real-time FTIR spectroscopy for carbonyl intermediate detection. Purify via preparative HPLC with a chiral stationary phase to isolate enantiomers, and confirm stereochemistry using circular dichroism (CD) .

Q. How should researchers design studies to validate this compound’s receptor binding kinetics while addressing potential β-adrenergic receptor subtype promiscuity?

- Methodological Answer : Use radioligand displacement assays (e.g., [3H]-CGP-12177) with recombinant β1/β2/β3 adrenergic receptors expressed in HEK293 cells. Apply nonlinear regression analysis (e.g., Cheng-Prusoff equation) to calculate Ki values. Validate selectivity via CRISPR-edited receptor knockout models and molecular dynamics simulations to map binding pocket interactions .

Data Validation & Reporting Standards

Q. What statistical approaches are critical for addressing variability in this compound residue detection across tissue types?

- Methodological Answer : Apply mixed-effects models to partition variance between biological replicates and analytical batches. Use bootstrap resampling to estimate confidence intervals for skewed data distributions. Report coefficient of variation (CV) stratified by tissue (e.g., liver vs. muscle) and adhere to MEE guidelines for environmental metabolomics .

Q. How can researchers reconcile discrepancies between in silico predictions and empirical data for this compound’s metabolic pathways?

- Methodological Answer : Perform sensitivity analysis on QSAR models to identify outliers in training datasets. Validate with recombinant enzyme assays (e.g., CYP isoforms) and compare kinetic parameters (Km, Vmax). Use high-resolution accurate mass (HRAM) LC-MS to detect minor metabolites not predicted in silico .

Ethical & Regulatory Considerations

Q. What documentation is required for ethical approval when using this compound in animal trials?

- Methodological Answer : Submit a detailed protocol to the Institutional Animal Care and Use Committee (IACUC), including dose justification (NOAEL from prior toxicokinetic studies), humane endpoints, and euthanasia criteria. Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments and archive raw data in FAIR-aligned repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.